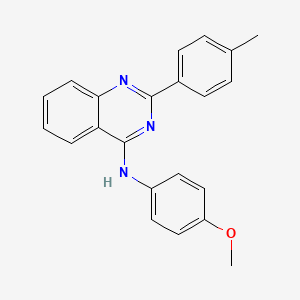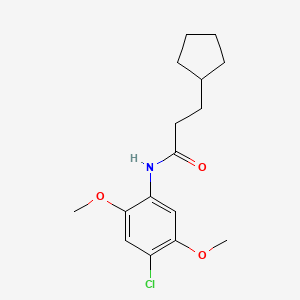
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine is a chemical compound with significant research potential in the field of medicinal chemistry. It is commonly referred to as 4-MPDQ, and its molecular formula is C22H20N2O. The compound has a quinazoline core structure, which is a common motif in many biologically active molecules.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. The compound has also been shown to inhibit the replication of the hepatitis C virus. In vivo studies have shown that the compound can suppress tumor growth and angiogenesis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine in lab experiments is its potential as a kinase inhibitor. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, the compound has shown antiviral and anti-inflammatory activities, which make it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases. One limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine. One direction is the development of more potent and selective kinase inhibitors based on the quinazoline core structure. Another direction is the evaluation of the compound's potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, the compound's potential as a drug delivery vehicle could be explored, as the quinazoline core structure has been shown to enhance the cellular uptake of drugs. Finally, the compound's potential as a fluorescent probe for imaging applications could be investigated, as the quinazoline core structure has been shown to have fluorescent properties.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine involves the reaction of 4-methoxyaniline and 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinazoline core structure. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(4-methylphenyl)-4-quinazolinamine has potential applications in various fields of medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory activities. The compound has been evaluated for its potential as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies. It has also been investigated for its antiviral activity against the hepatitis C virus. Additionally, the compound has shown anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-16(10-8-15)21-24-20-6-4-3-5-19(20)22(25-21)23-17-11-13-18(26-2)14-12-17/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNGJQCZCTDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)


![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)